molecular formula C18H18Ge B14498108 1,1-Diphenyl-2,7-dihydro-1H-germepine CAS No. 63382-75-2

1,1-Diphenyl-2,7-dihydro-1H-germepine

Cat. No.: B14498108
CAS No.: 63382-75-2
M. Wt: 307.0 g/mol
InChI Key: AKVMPCUJOBCILN-UHFFFAOYSA-N
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Description

1,1-Diphenyl-2,7-dihydro-1H-germepine is a unique organogermanium compound characterized by its two phenyl groups attached to a germepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Diphenyl-2,7-dihydro-1H-germepine typically involves the reaction of germanium tetrachloride with phenylmagnesium bromide, followed by cyclization. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process can be summarized as follows:

    Step 1: Reaction of germanium tetrachloride with phenylmagnesium bromide to form diphenylgermanium dichloride.

    Step 2: Cyclization of diphenylgermanium dichloride to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,1-Diphenyl-2,7-dihydro-1H-germepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form germanium dioxide derivatives.

    Reduction: Reduction reactions can yield germane derivatives.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the germepine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Halogenating agents like chlorine or bromine are employed under controlled conditions.

Major Products Formed:

    Oxidation: Germanium dioxide derivatives.

    Reduction: Germane derivatives.

    Substitution: Halogenated germepine compounds.

Scientific Research Applications

1,1-Diphenyl-2,7-dihydro-1H-germepine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other organogermanium compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 1,1-Diphenyl-2,7-dihydro-1H-germepine involves its interaction with specific molecular targets and pathways. The compound can interact with cellular components, leading to various biological effects. For example, its potential anticancer activity may involve the inhibition of specific enzymes or signaling pathways critical for cancer cell proliferation.

Comparison with Similar Compounds

  • 1,1-Diphenyl-2,3-dihydro-1H-germepine
  • 1,1-Diphenyl-2,4-dihydro-1H-germepine
  • 1,1-Diphenyl-2,5-dihydro-1H-germepine

Comparison: 1,1-Diphenyl-2,7-dihydro-1H-germepine is unique due to its specific ring structure and the position of the phenyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

CAS No.

63382-75-2

Molecular Formula

C18H18Ge

Molecular Weight

307.0 g/mol

IUPAC Name

1,1-diphenyl-2,7-dihydrogermepine

InChI

InChI=1S/C18H18Ge/c1-2-10-16-19(15-9-1,17-11-5-3-6-12-17)18-13-7-4-8-14-18/h1-14H,15-16H2

InChI Key

AKVMPCUJOBCILN-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=CC[Ge]1(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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